2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
Overview
Description
2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H19BN4O2 and its molecular weight is 286.14 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest for researchers exploring therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₅BN₂O₂
- Molecular Weight : 206.05 g/mol
- CAS Number : 321724-19-0
- Boiling Point : Predicted at 483.5 ± 37.0 °C
- Density : Approximately 1.18 g/cm³
- pKa : 4.87
These properties suggest that the compound is stable under various conditions and can be effectively synthesized and manipulated for biological studies .
Biological Activity Overview
The biological activity of boronic acids, including this compound, has been extensively studied, revealing several key activities:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The mechanism involves the inhibition of proteasome subunits, leading to apoptosis in cancer cells .
- Antibacterial and Antiviral Properties : Some studies indicate that boronic acid derivatives can exhibit antibacterial effects by disrupting bacterial cell wall synthesis and antiviral effects by inhibiting viral proteases .
- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, including serine proteases and kinases, which are involved in various signaling pathways critical for cell growth and proliferation .
Case Study 1: Anticancer Mechanism
A study published in Nature Reviews demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells. The study specifically highlighted the role of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid in enhancing the cytotoxic effects of bortezomib in multiple myeloma cells .
Study | Purpose | Findings |
---|---|---|
Nature Reviews | Investigate synergy with bortezomib | Enhanced apoptosis in resistant cancer cell lines |
Case Study 2: Antiviral Activity
Research published in Antiviral Research indicated that boronic acids could inhibit the replication of HIV by targeting viral proteases. The study found that derivatives similar to 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid exhibited promising results in vitro against HIV strains .
Study | Virus Targeted | Results |
---|---|---|
Antiviral Research | HIV | Significant reduction in viral load in treated cells |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid suggests high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability. However, it is also noted as a substrate for P-glycoprotein (P-gp), which may affect its distribution and excretion in vivo .
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term safety profile. Hazard statements associated with its handling include potential skin irritation and eye damage .
Properties
IUPAC Name |
2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN4O2/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPJCJXCLRXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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